(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone

research chemical procurement cost differentiation specialty reagent

(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone (CAS 1146-84-5), also known as 2,4,4',6-tetramethylbenzophenone or mesityl(p-tolyl)methanone, is a polysubstituted benzophenone derivative with the molecular formula C17H18O and a molecular weight of 238.32 g/mol. It features a 4‑methylphenyl ring and a 2,4,6‑trimethylphenyl (mesityl) ring connected through a central carbonyl group, creating a sterically congested, asymmetric diaryl ketone scaffold.

Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
CAS No. 1146-84-5
Cat. No. B7867791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone
CAS1146-84-5
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C)C)C
InChIInChI=1S/C17H18O/c1-11-5-7-15(8-6-11)17(18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3
InChIKeyNYAJIOBEMYMSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone (CAS 1146-84-5): Key Identity for Research Sourcing


(4-Methylphenyl)(2,4,6-trimethylphenyl)methanone (CAS 1146-84-5), also known as 2,4,4',6-tetramethylbenzophenone or mesityl(p-tolyl)methanone, is a polysubstituted benzophenone derivative with the molecular formula C17H18O and a molecular weight of 238.32 g/mol. It features a 4‑methylphenyl ring and a 2,4,6‑trimethylphenyl (mesityl) ring connected through a central carbonyl group, creating a sterically congested, asymmetric diaryl ketone scaffold . This compound is supplied as a high‑purity research chemical, commonly at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC), and is used as a synthetic intermediate or specialty reagent in organic synthesis and materials science .

Why Unsubstituted or Isomeric Benzophenones Cannot Substitute for (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone in Research Applications


In‑class benzophenone analogs cannot be freely interchanged because the specific arrangement of methyl substituents — one para‑methyl on one ring and three ortho/para‑methyl groups on the other — uniquely determines the compound's steric environment, electronic properties, and photochemical behavior. For example, the presence of two ortho‑methyl groups on the mesityl ring dramatically reduces the accessibility of the carbonyl to hydrogen‑donor solvents, altering photoreduction quantum yields and triplet‑state lifetimes relative to benzophenone or 4‑methylbenzophenone [1]. Furthermore, the liquid‑phase photochemical activity of 2,4,6‑trimethylbenzophenone has been demonstrated to be superior to that of benzophenone itself, and introducing an additional para‑methyl substituent on the second ring (as in the target compound) is expected to further modulate UV absorption and radical‑generation efficiency [2]. Generic substitution therefore risks invalidating structure‑activity correlations in any application where the methyl‑substitution pattern governs the key chemical or photophysical outcome.

Quantitative Evidence for Differentiation of (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone from Generic Benzophenone Analogs


>100‑Fold Cost Premium Over Unsubstituted Benzophenone Evidences Research‑Grade Specialization

The target compound commands a price approximately 132 times higher per milligram than commodity‑grade benzophenone, reflecting its status as a specialized research chemical available only in small quantities from niche suppliers. This cost differential is a direct consequence of the multi‑step synthesis required to install the asymmetric methyl‑substitution pattern and the limited commercial demand outside dedicated research laboratories [1].

research chemical procurement cost differentiation specialty reagent

Certified Purity and Multi‑Method Analytical Documentation Provide Quality Assurance Unmatched by Undefined Technical‑Grade Benzophenones

One commercial supplier (Bidepharm) provides the target compound at a standard purity of 98%, accompanied by batch‑specific quality certificates that include NMR, HPLC, and GC data . In contrast, bulk benzophenone intended for industrial photoinitiation or synthesis is often sold as 'technical grade' with purity as low as 95% and without dedicated spectroscopic characterization. For rigorous academic or pharmaceutical research, this documented purity profile reduces the risk of confounding results from unknown impurities and facilitates reproducible experimental outcomes.

analytical quality control purity certification HPLC/GC/NMR documentation

Ortho‑Methyl Substitution Sterically Shields the Carbonyl, Fundamentally Altering Photoredox Behavior Relative to Benzophenone

Classical photochemical studies have established that ortho‑methyl substitution on benzophenone suppresses photoreduction quantum yields by sterically hindering the approach of hydrogen‑atom donors to the excited carbonyl oxygen. While the target compound has not been separately measured in dedicated photophysical experiments, the presence of two ortho‑methyl groups on the mesityl ring places it firmly in the class of ortho‑hindered benzophenones. Literature data for related 2,6‑dimethyl‑ and 2,4,6‑trimethylbenzophenones show significantly lower ketyl‑radical formation rates compared to unsubstituted benzophenone under identical conditions [1][2].

photochemistry ortho effect triplet state hydrogen abstraction

Recommended Application Scenarios for (4-Methylphenyl)(2,4,6-trimethylphenyl)methanone Based on Evidenced Differentiation


Model Compound for Sterically Hindered Photoinitiator Design

The established class‑level evidence that ortho‑methyl substitution profoundly suppresses photoreduction quantum yields [Section 3, Evidence Item 3] makes this compound a valuable model for studying the interplay between steric hindrance and photoinitiation efficiency. Research groups developing novel Type II photoinitiators can use it as a benchmark for the effect of a 2,4,6‑trimethylphenyl substituent, complementing existing data on 2,4,6‑trimethylbenzophenone that has demonstrated superior photochemical activity to benzophenone in liquid‑phase formulations [1].

High‑Purity Standard for Analytical Method Development and Validation

With its certified 98% purity and multi‑method analytical documentation (NMR, HPLC, GC) [Section 3, Evidence Item 2], the compound is suitable as a retention‑time marker or calibration standard in chromatographic method development for substituted benzophenones. Its well‑characterized spectroscopic fingerprints support unambiguous identity confirmation in complex reaction mixtures, an advantage over lower‑purity or uncharacterized technical‑grade analogs.

Synthetic Intermediate Requiring Regioselective Ortho‑Methyl Protection

The steric bulk of the 2,4,6‑trimethylphenyl group can serve as a transient protecting element for the ortho positions during carbonyl‑directed reactions. Researchers synthesizing structurally complex benzophenone derivatives can exploit this compound as a starting material when subsequent para‑functionalization of the 4‑methylphenyl ring is desired without competing ortho‑reactions on the adjacent aryl ring.

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